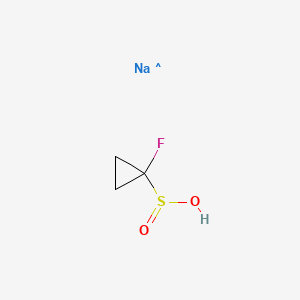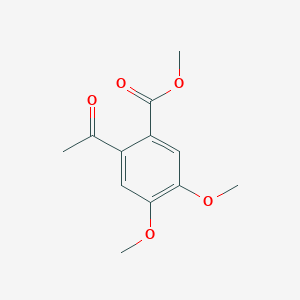
1-Fluorocyclopropanesulfinic acid;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorocyclopropanesulfinic acid; sodium salt is a chemical compound with the molecular formula C3H6FNaO2S. It is known for its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a sulfinic acid group.
Preparation Methods
The synthesis of 1-fluorocyclopropanesulfinic acid; sodium salt typically involves the reaction of cyclopropane derivatives with fluorinating agents and sulfinic acid precursors. One common method includes the use of fluorine gas or fluorinating reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the cyclopropane ring. The sulfinic acid group is then introduced through reactions with sulfinic acid derivatives under controlled conditions .
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
1-Fluorocyclopropanesulfinic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-Fluorocyclopropanesulfinic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluorocyclopropanesulfinic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfinic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
1-Fluorocyclopropanesulfinic acid; sodium salt can be compared with other similar compounds, such as:
Cyclopropanesulfinic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
1,1-Difluorocyclopropane derivatives:
Cyclopropanesulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group, affecting its chemical behavior and applications.
The uniqueness of 1-fluorocyclopropanesulfinic acid; sodium salt lies in its combination of a fluorine-substituted cyclopropane ring and a sulfinic acid group, which imparts distinctive reactivity and potential for diverse applications .
Properties
Molecular Formula |
C3H5FNaO2S |
|---|---|
Molecular Weight |
147.13 g/mol |
InChI |
InChI=1S/C3H5FO2S.Na/c4-3(1-2-3)7(5)6;/h1-2H2,(H,5,6); |
InChI Key |
JUULBHUDBDJNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(F)S(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)









![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)

